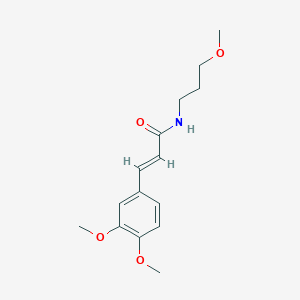![molecular formula C21H21N3O2 B11011389 3,4-dihydro-2(1H)-isoquinolinyl[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B11011389.png)
3,4-dihydro-2(1H)-isoquinolinyl[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of dihydroisoquinolin-1(2H)-one derivatives .
3,4-dihydro-2(1H)-isoquinolinyl[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone: , also known by its systematic name , is a synthetic compound with interesting biological properties.
Preparation Methods
- The synthesis of this compound involves the Castagnoli–Cushman reaction . This method allows for the construction of the dihydroisoquinolinone scaffold.
- Reaction conditions and industrial production methods may vary, but the key step is the formation of the dihydroisoquinolinone ring system.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology and Medicine: It may exhibit bioactivity, making it relevant for drug discovery and development.
Mechanism of Action
- The exact mechanism remains an active area of research.
Molecular Targets: It likely interacts with specific cellular proteins or enzymes.
Pathways Involved: Further studies are needed to elucidate this.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other related compounds.
Similar Compounds: Explore other dihydroisoquinolinone derivatives or structurally related molecules.
Remember that this compound’s properties and applications are continually evolving, so ongoing research is crucial
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
InChI |
InChI=1S/C21H21N3O2/c1-23-20(13-19(22-23)16-7-9-18(26-2)10-8-16)21(25)24-12-11-15-5-3-4-6-17(15)14-24/h3-10,13H,11-12,14H2,1-2H3 |
InChI Key |
CXULTEJMWJGGEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(pentanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11011311.png)
![3,6-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11011313.png)


![3-methyl-5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11011323.png)

![(2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B11011336.png)

![methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate](/img/structure/B11011349.png)
![3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one](/img/structure/B11011356.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B11011357.png)
![2-chloro-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B11011363.png)
![[1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11011377.png)
![N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11011380.png)
